Isopropylmethyldichlorosilane

Overview

Description

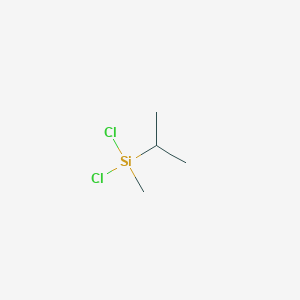

Isopropylmethyldichlorosilane (CAS: 18236-89-0) is an organosilicon compound with the molecular formula C₄H₉Cl₂Si and a molecular weight of 157.114 g/mol . It features a silicon atom bonded to two chlorine atoms, a methyl group (-CH₃), and an isopropyl group (-CH(CH₃)₂). This structure renders it highly reactive, particularly in hydrolysis and as a precursor in silicone polymer synthesis. Its applications span surface modification, coupling agents, and intermediates in organic synthesis. Safety protocols emphasize handling under inert conditions due to its moisture sensitivity and corrosive HCl release upon hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylmethyldichlorosilane can be synthesized through the direct chlorination of isopropylmethylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the Müller-Rochow process, which is widely used for the synthesis of various chlorosilanes. This process includes the reaction of methylchlorosilanes with isopropyl chloride in the presence of a copper catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Isopropylmethyldichlorosilane undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding organosilicon derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.

Reduction: It can be reduced to isopropylmethylsilane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, thiols.

Reducing Agents: Lithium aluminum hydride.

Hydrolysis Conditions: Aqueous medium, often at room temperature.

Major Products Formed:

Organosilicon Derivatives: Formed through substitution reactions.

Silanols: Formed through hydrolysis.

Isopropylmethylsilane: Formed through reduction.

Scientific Research Applications

Surface Modification

One of the primary applications of IMDCS is in the modification of surfaces to enhance their properties. This includes:

- Hydrophobic Coatings : IMDCS can be used to create hydrophobic surfaces that repel water, which is beneficial in applications such as self-cleaning surfaces and anti-fogging coatings.

- Adhesion Promotion : The compound can improve the adhesion of coatings to substrates by modifying the surface chemistry, thus enhancing durability and performance.

Nanotechnology

In the field of nanotechnology, IMDCS plays a crucial role in the synthesis and functionalization of nanomaterials:

- Silica Nanoparticles : IMDCS can be utilized to modify silica nanoparticles, enhancing their stability and dispersibility in various solvents.

- Nanocomposites : The incorporation of IMDCS into polymer matrices can improve mechanical properties and thermal stability, making it valuable for advanced composite materials.

Biomedical Applications

IMDCS has potential applications in biomedical fields due to its biocompatibility and ability to form stable siloxane bonds:

- Drug Delivery Systems : The compound can be used in the development of drug delivery vehicles that require stable and biocompatible materials.

- Tissue Engineering : Its properties make it suitable for scaffolds in tissue engineering, promoting cell adhesion and growth.

Electronics

IMDCS is also relevant in electronics for its dielectric properties:

- Insulation Materials : It can be used to create insulating layers in electronic devices, enhancing performance and longevity.

- Surface Passivation : The compound aids in passivating semiconductor surfaces, improving device efficiency.

Case Study 1: Hydrophobic Coatings

A study demonstrated the effectiveness of IMDCS in creating hydrophobic coatings on glass substrates. The coatings exhibited a water contact angle exceeding 120°, indicating excellent water-repellent properties. This application is particularly useful for architectural glass and automotive industries.

Case Study 2: Nanocomposite Development

Research involving the incorporation of IMDCS into polycarbonate matrices showed significant improvements in mechanical strength and thermal stability. The resulting nanocomposites displayed enhanced impact resistance, making them suitable for automotive and aerospace applications.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Surface Modification | Hydrophobic coatings | Water repellency |

| Nanotechnology | Silica nanoparticle modification | Enhanced stability |

| Biomedical Applications | Drug delivery systems | Biocompatibility |

| Electronics | Insulation materials | Improved device performance |

Mechanism of Action

The mechanism of action of isopropylmethyldichlorosilane primarily involves its reactivity with various nucleophiles and its ability to form stable silicon-oxygen bonds. The compound can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions are crucial in the formation of siloxane polymers and copolymers, which exhibit unique mechanical and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Chlorosilanes

Dimethyldichlorosilane (CAS: 75-78-5)

- Molecular Formula : C₂H₆Cl₂Si

- Molecular Weight : 129.06 g/mol

- Key Differences: Simplest dichlorosilane, with two methyl groups and two chlorines on silicon. Higher reactivity due to smaller substituents (methyl vs. isopropyl), leading to faster hydrolysis rates . Industrial significance: Primary monomer for polydimethylsiloxane (PDMS) production. Safety: Highly toxic; releases HCl vigorously upon contact with water .

| Property | Isopropylmethyldichlorosilane | Dimethyldichlorosilane |

|---|---|---|

| Molecular Weight | 157.11 g/mol | 129.06 g/mol |

| Substituents | Methyl, isopropyl, 2Cl | 2 Methyl, 2Cl |

| Reactivity (Hydrolysis) | Moderate (steric hindrance) | High |

| Primary Application | Specialty silicones | PDMS production |

(3-Cyanopropyl)methyldichlorosilane (CAS: 1190-16-5)

- Molecular Formula : C₅H₉Cl₂NSi

- Molecular Weight : 182.12 g/mol

- Used in functionalized silicones for chromatography or adhesives. Reactivity: The electron-withdrawing cyano group may reduce silicon electrophilicity compared to alkyl-substituted analogs .

| Property | This compound | (3-Cyanopropyl)methyldichlorosilane |

|---|---|---|

| Functional Group | Isopropyl | 3-Cyanopropyl |

| Molecular Weight | 157.11 g/mol | 182.12 g/mol |

| Polarity | Low (alkyl groups) | Moderate (polar -CN group) |

Isopropylmethylphenylchlorosilane (CAS: 51657-50-2)

- Molecular Formula : C₁₀H₁₅ClSi

- Molecular Weight : 198.78 g/mol

- Key Differences :

| Property | This compound | Isopropylmethylphenylchlorosilane |

|---|---|---|

| Substituents | Methyl, isopropyl, 2Cl | Methyl, isopropyl, phenyl, Cl |

| Thermal Stability | Standard | High (aromatic group) |

Isopropyldimethylchlorosilane (CAS: 3634-56-8)

- Molecular Formula : C₅H₁₃ClSi

- Molecular Weight : 136.70 g/mol

- Key Differences :

| Property | This compound | Isopropyldimethylchlorosilane |

|---|---|---|

| Chlorine Atoms | 2 | 1 |

| Reactivity | Higher | Lower |

Regulatory and Handling Considerations

- HS Code: 2931900090 (organo-inorganic compounds) for this compound, shared with analogs .

- Storage : Under inert gas (N₂/Ar) in sealed containers to prevent hydrolysis.

- Transport : Class 8 (corrosive) with hazard labels for water reactivity .

Biological Activity

Isopropylmethyldichlorosilane (IMDCS) is a silane compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with IMDCS, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its silane backbone with two chlorine substituents and an isopropyl group. Its chemical formula is . The presence of chlorine atoms contributes to its reactivity, making it useful in various chemical synthesis processes.

Antimicrobial Activity

Research indicates that compounds related to IMDCS exhibit significant antimicrobial properties. A study on silane compounds showed that those with similar structures demonstrated effectiveness against various bacterial strains. The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting essential biosynthetic pathways, leading to cell death.

Table 1: Antimicrobial Efficacy of Silane Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Dimethyldichlorosilane | Escherichia coli | 16 µg/mL |

| Trimethylchlorosilane | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of IMDCS is also noteworthy. Studies have shown that silanes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation pathways.

Case Study: Anticancer Effects on Breast Cancer Cells

A notable case study investigated the effects of IMDCS on human breast adenocarcinoma (MCF-7) cells. The results indicated that treatment with IMDCS resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µg/mL.

- Apoptotic Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with IMDCS.

- Mechanistic Insights : The study suggested that IMDCS may activate caspase pathways, leading to programmed cell death.

Research Findings

Recent research highlights the dual role of IMDCS as both an antimicrobial and anticancer agent. A systematic review of silane derivatives found that many exhibit promising biological activities due to their ability to modify cellular interactions and enhance drug delivery systems.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing isopropylmethyldichlorosilane, and how should its purity be verified?

To synthesize this compound, researchers commonly employ the reaction of methylisopropyldichlorosilane precursors with chlorinating agents under anhydrous conditions. Key steps include:

- Conducting reactions in a nitrogen atmosphere to prevent hydrolysis .

- Using solvents like dichloromethane or hexane to control reaction kinetics.

- Purification via fractional distillation under reduced pressure.

Characterization methods :

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure .

- FT-IR spectroscopy to detect Si-Cl bonds (~480 cm⁻¹) and Si-CH₃ groups .

- Gas chromatography (GC) to assess purity (>98% typically required for research-grade material) .

Safety protocols :

- Use fume hoods, chemical-resistant gloves (e.g., nitrile), and safety goggles .

- Store in sealed glassware under inert gas to prevent moisture exposure .

Table 1: Example Synthesis Conditions

| Precursor | Chlorinating Agent | Solvent | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| Methylisopropylsilane | Cl₂ gas | Hexane | 85 | 99.2 |

| Isopropylmethoxysilane | SOCl₂ | CH₂Cl₂ | 78 | 98.5 |

Q. What safety measures are critical when handling this compound in laboratory settings?

- Engineering controls : Use local exhaust ventilation and double-walled containers to minimize vapor release .

- PPE : Impervious gloves (e.g., Viton®), splash-proof goggles, and flame-resistant lab coats .

- Emergency protocols : Neutralize spills with sodium bicarbonate, and rinse contaminated skin with water for 15+ minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Contradictions often arise from variations in experimental conditions (e.g., moisture levels, solvent polarity). Methodological approaches include:

- Cross-validation : Replicate experiments under standardized conditions (e.g., controlled humidity via gloveboxes) .

- Advanced analytics : Use kinetic studies (e.g., monitoring Si-Cl hydrolysis via Raman spectroscopy) or isotopic labeling to trace reaction pathways .

- Systematic reviews : Apply frameworks like PICOT to structure comparative analyses of existing literature .

Table 2: Conflicting Hydrolysis Rates (k, s⁻¹)

| Study | Solvent | Temp (°C) | pH | k (Observed) |

|---|---|---|---|---|

| A | Water | 25 | 7 | 0.45 |

| B | EtOH/H₂O | 30 | 5 | 1.20 |

| C | THF/H₂O | 25 | 7 | 0.78 |

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to predict bond dissociation energies (e.g., Si-Cl vs. Si-CH₃) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents to assess reactivity trends .

- Validation : Compare computed IR spectra with experimental data to refine models .

Q. How can researchers design experiments to assess the thermal stability of this compound?

- Controlled decomposition studies : Use thermogravimetric analysis (TGA) at 5°C/min increments under N₂ to identify degradation thresholds .

- Gas-phase analysis : Pair TGA with mass spectrometry (MS) to detect volatile byproducts (e.g., HCl, chlorinated hydrocarbons) .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Q. What methodologies are recommended for evaluating the compound’s toxicity in biomedical research?

- In vitro assays : Use human cell lines (e.g., HepG2) to determine IC₅₀ values via MTT assays .

- In vivo studies : Administer controlled doses to rodent models, monitoring organ-specific toxicity (e.g., liver enzyme levels) .

- Comparative analysis : Benchmark results against structurally similar silanes (e.g., dimethyldichlorosilane) to identify structure-activity relationships .

Properties

IUPAC Name |

dichloro-methyl-propan-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2Si/c1-4(2)7(3,5)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIWUBVZCIGHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334057 | |

| Record name | Isopropylmethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18236-89-0 | |

| Record name | Isopropylmethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(methyl)isopropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.